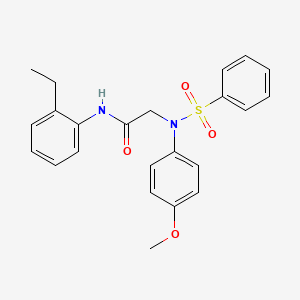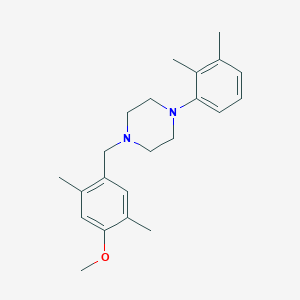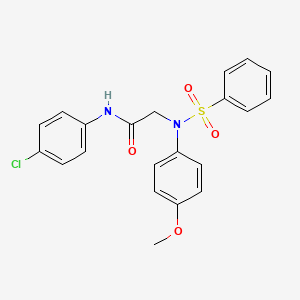![molecular formula C21H23NO4 B6107878 ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, commonly known as EBIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EBIC belongs to the class of indole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of EBIC is not fully understood. However, several studies have suggested that EBIC may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, EBIC has been reported to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
EBIC has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of inflammation. Additionally, EBIC has been reported to exhibit anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EBIC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, EBIC has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the major limitations of using EBIC in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored in the field of EBIC research. One of the major future directions is the development of more efficient and cost-effective synthesis methods for EBIC. Additionally, further studies are needed to investigate the mechanism of action of EBIC and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for EBIC may improve its bioavailability and efficacy.
Métodos De Síntesis
EBIC can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid with butyric anhydride in the presence of a catalyst such as pyridine to form the intermediate product, 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid. The second step involves the esterification of the intermediate product with ethanol in the presence of a catalyst such as sulfuric acid to form the final product, EBIC.
Aplicaciones Científicas De Investigación
EBIC has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Several studies have investigated the potential use of EBIC as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
ethyl 5-butanoyloxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-9-18(23)26-17-12-16-19(21(24)25-6-2)13(3)22(4)20(16)15-11-8-7-10-14(15)17/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWXYGACSZTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)

![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)